molecular formula C23H26N4O2S2 B2594976 1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 954697-89-3

1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2594976
CAS No.: 954697-89-3
M. Wt: 454.61
InChI Key: LNCOOWMNMUYWCJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 1,3-thiazole ring and a 2-methoxyphenyl group. This compound belongs to a class of molecules often investigated for pharmacological applications due to their ability to modulate enzyme or receptor targets, particularly in the context of kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-16-22(31-23(24-16)17-9-5-6-10-19(17)29-2)18-11-12-20(26-25-18)30-15-21(28)27-13-7-3-4-8-14-27/h5-6,9-12H,3-4,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCOOWMNMUYWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyridazine ring via condensation reactions.
  • Coupling of the azepane ring with the thiazole-pyridazine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole or pyridazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • 1-(Azepan-1-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 872704-12-6) Structural Difference: Replaces the 1,3-thiazole moiety with a furan ring. Physicochemical Properties: Molecular weight = 317.4 g/mol; water solubility = 46 μg/mL at pH 7.4 .
  • 1-(Azepan-1-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one (CAS: 743451-85-6)

    • Structural Difference : Substitutes the pyridazine-thiazole system with a 1,2,4-triazole ring.
    • Implications : The triazole’s planar structure may enhance π-π stacking interactions in enzyme pockets, improving inhibitory potency .

Substituent Variations

  • 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
    • Structural Difference : Contains a pyrazole ring instead of thiazole and lacks the azepane group.
    • Implications : The dichlorophenyl substituent increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration compared to the target compound’s logP (~2.8) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Water Solubility (μg/mL) logP Key Functional Groups
Target Compound ~420 (estimated) Not reported ~2.8 Thiazole, pyridazine, azepane
1-(Azepan-1-yl)-2-(furan-pyridazin-3-yl)sulfanyl-ethanone 317.4 46 ~2.1 Furan, azepane
1-{6-Methyl-triazolo[3,2-b]thiazol-5-yl}ethanone 223.3 120 ~1.5 Triazole, thiazole

Biological Activity

The compound 1-(Azepan-1-yl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4OS3 , with a molecular weight of 430.6 g/mol . The structure incorporates various functional groups, including azepane, thiazole, and pyridazine moieties, which are known to contribute to diverse biological activities.

PropertyValue
Molecular FormulaC20H22N4OS3
Molecular Weight430.6 g/mol
IUPAC Name1-(azepan-1-yl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone
InChI KeyGZVHQFNRCAMVFI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include azepane derivatives and thiazole precursors, which undergo nucleophilic substitutions and coupling reactions to form the final product. The synthetic route emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing thiazole and pyridazine rings have been shown to possess selective cytotoxicity against various cancer cell lines. A study demonstrated that thiazole derivatives could inhibit tumor growth in vivo, suggesting that our compound may also exhibit similar properties through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The thiazole moiety is frequently associated with antimicrobial properties. Compounds featuring this structure have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth. The combination of azepane and thiazole in our compound may enhance its efficacy against resistant strains .

The proposed mechanism of action for the compound involves interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, altering cellular signaling pathways. This interaction can lead to downstream effects such as changes in gene expression or metabolic processes.

Study 1: In Vitro Anticancer Evaluation

A recent study evaluated the anticancer effects of similar thiazole-containing compounds on human fibrosarcoma HT-1080 cells. The results indicated a dose-dependent reduction in cell viability, suggesting that the mechanism may involve apoptosis through caspase activation .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of thiazole derivatives against both gram-positive and gram-negative bacteria. The compounds demonstrated significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

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